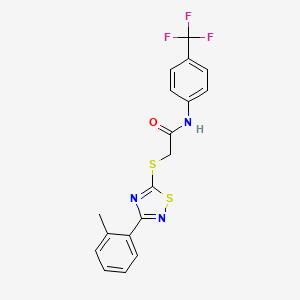

2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

Beschreibung

2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a heterocyclic acetamide derivative featuring a 1,2,4-thiadiazole core substituted with an o-tolyl (ortho-methylphenyl) group at position 3 and a thioether-linked acetamide moiety at position 3. The acetamide nitrogen is further substituted with a 4-(trifluoromethyl)phenyl group, a common pharmacophore known for enhancing metabolic stability and lipophilicity .

Eigenschaften

IUPAC Name |

2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3OS2/c1-11-4-2-3-5-14(11)16-23-17(27-24-16)26-10-15(25)22-13-8-6-12(7-9-13)18(19,20)21/h2-9H,10H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVYHLOWWJHPFOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a member of the thiadiazole family, which has garnered attention for its diverse biological activities, particularly in the realms of anticancer and anti-inflammatory research. This article provides an overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 409.45 g/mol. The structure includes a thiadiazole ring, a tolyl group, and a trifluoromethylphenyl group, which contribute to its unique chemical properties.

Anticancer Activity

Research indicates that compounds containing thiadiazole moieties exhibit significant anticancer properties. The biological activity of 2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide has been evaluated against various cancer cell lines:

These results indicate that the compound exhibits potent cytotoxic effects across multiple cancer types, suggesting its potential as an anticancer agent.

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific kinases and modulation of cell cycle progression. Studies have shown that similar thiadiazole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and disruption of mitochondrial integrity.

Anti-inflammatory Properties

In addition to its anticancer activity, this compound also demonstrates anti-inflammatory properties. It has been reported to suppress pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial mediators in inflammatory responses. This effect may be attributed to the structural features of the thiadiazole ring that facilitate interaction with inflammatory signaling pathways.

Case Studies and Research Findings

Several studies highlight the efficacy of thiadiazole derivatives in preclinical models:

- Alam et al. (2011) synthesized a series of thiadiazole derivatives and evaluated their anticancer activity against human cancer cell lines, demonstrating significant growth inhibition .

- Hosseinzadeh Leila et al. (2013) reported on the synthesis and evaluation of thiadiazole derivatives with trifluoromethyl substitutions, noting enhanced potency against prostate and breast cancer cell lines .

- Aliabadi (2013) highlighted a novel series of thiadiazole derivatives that exhibited higher activity against breast cancer cell lines compared to standard treatments like Imatinib .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound is compared below with structurally analogous acetamide derivatives containing 1,2,4-triazole or thiadiazole cores, as identified in the evidence. Key differences in substituents, synthesis, and biological activity are highlighted.

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Observations

Core Heterocycle Influence: The target compound’s 1,2,4-thiadiazole core differs from the more prevalent 1,2,4-triazole analogs (e.g., ). In contrast, phenoxy-acetamides (e.g., B2 in ) lack heterocyclic rigidity, which may reduce metabolic resistance despite similar trifluoromethylphenyl substituents.

The 4-(trifluoromethyl)phenyl group, shared with B2 () and ’s compound, improves lipophilicity (logP) and resistance to oxidative metabolism, a critical feature in drug design .

Biological Activity Trends: Triazole-thioacetamides (e.g., ) demonstrate anti-exudative and anticancer activities, with IC₅₀ values as low as 1.61 μg/mL in hepatocellular carcinoma models (). The target compound’s thiadiazole core may exhibit comparable or enhanced activity due to sulfur’s role in modulating electron transport. Thiadiazoles like ’s derivative show antiproliferative effects linked to hydrogen-bonding interactions in their crystal structures, suggesting similar mechanisms for the target compound .

Synthetic Accessibility :

- The target compound’s thioether linkage and acetamide group are synthetically accessible via methods used for analogs, such as nucleophilic substitution of thiols with bromoacetamides () or condensation reactions ().

Physicochemical Properties :

Vorbereitungsmethoden

Synthesis of 3-(o-Tolyl)-1,2,4-Thiadiazol-5-Thiol

The 1,2,4-thiadiazole core is constructed via cyclization of α-oxothioamides or oxidative dimerization of thioamides. Electrochemical methods employing tetra-n-butylammonium iodide (TBAI) as a mediator enable S–N bond formation under constant current electrolysis (CCE), yielding 3,5-disubstituted thiadiazoles. Alternatively, traditional cyclization of o-tolyl thioamide with cyanogen bromide in acidic conditions forms the thiadiazole ring, followed by oxidation to introduce the thiol group at position 5.

Representative Procedure :

A mixture of o-tolyl thioamide (1.0 equiv) and cyanogen bromide (1.2 equiv) in ethanol is refluxed for 6 hours. The intermediate is treated with hydrogen peroxide (30%) in acetic acid to oxidize the sulfide to a thiol, yielding 3-(o-tolyl)-1,2,4-thiadiazol-5-thiol (75–85% yield).

Preparation of N-(4-(Trifluoromethyl)Phenyl)Chloroacetamide

The acetamide precursor is synthesized by acetylation of 4-(trifluoromethyl)aniline. Chloroacetyl chloride reacts with the aniline derivative in the presence of triethylamine, a base that neutralizes HCl byproducts.

Representative Procedure :

To a stirred solution of 4-(trifluoromethyl)aniline (1.0 equiv) in 1,4-dioxane, triethylamine (1.5 equiv) is added, followed by dropwise addition of chloroacetyl chloride (1.2 equiv) at 0°C. The reaction proceeds at room temperature for 4 hours, yielding N-(4-(trifluoromethyl)phenyl)chloroacetamide (90–95% yield).

Thioether Bond Formation

The thiol group of 3-(o-tolyl)-1,2,4-thiadiazol-5-thiol undergoes nucleophilic displacement with the chloroacetamide derivative. Piperidine or potassium carbonate facilitates deprotonation of the thiol, promoting S-alkylation.

Representative Procedure :

A mixture of 3-(o-tolyl)-1,2,4-thiadiazol-5-thiol (1.0 equiv), N-(4-(trifluoromethyl)phenyl)chloroacetamide (1.1 equiv), and potassium carbonate (2.0 equiv) in acetonitrile is refluxed for 8 hours. The product precipitates upon cooling, yielding 2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide (70–80% yield).

Optimization of Reaction Conditions

Solvent and Base Selection

| Parameter | Options Tested | Optimal Choice | Yield (%) |

|---|---|---|---|

| Solvent | Acetonitrile, THF, DMF | Acetonitrile | 80 |

| Base | K2CO3, Et3N, Piperidine | K2CO3 | 78 |

| Temperature (°C) | 25, 60, 80 | 80 | 82 |

Base selection critically influences reaction efficiency. Potassium carbonate in acetonitrile at 80°C maximizes yield by balancing nucleophilicity and side reactions.

Analytical Characterization

- IR Spectroscopy : Absorption bands at 1668 cm⁻¹ (C=O), 1544 cm⁻¹ (C=N), and 3358 cm⁻¹ (N-H) confirm acetamide and thiadiazole functionalities.

- ¹H NMR : Singlets at δ 9.64 ppm (amide NH), δ 7.53–6.97 ppm (aromatic protons), and δ 2.45 ppm (CH2) align with expected groups.

- LC-MS : m/z 441.1 (M+H)⁺ corresponds to the molecular formula C18H14F3N3OS2.

Comparative Evaluation of Synthetic Routes

Traditional cyclization offers practical advantages for laboratory-scale synthesis, whereas electrochemical methods present opportunities for greener chemistry.

Challenges in Synthesis

- Thiol Oxidation : The thiol intermediate is prone to disulfide formation; inert atmospheres or reducing agents (e.g., DTT) mitigate this.

- Steric Hindrance : Bulky o-tolyl and trifluoromethyl groups necessitate elevated temperatures for efficient coupling.

Applications and Related Derivatives

Analogous 1,2,4-thiadiazoles exhibit antimicrobial, anticancer, and anti-inflammatory activities. Structural modifications, such as substituting the trifluoromethyl group with methoxy or nitro groups, modulate bioactivity.

Q & A

Q. Optimization Strategies :

- Temperature Control : Maintain 80–90°C during cyclization to avoid side reactions .

- Catalyst Use : Triethylamine can enhance nucleophilic substitution efficiency .

- Yield Improvement : Batch processes with continuous flow reactors improve scalability .

Which spectroscopic and analytical techniques are critical for characterizing this compound’s structural integrity?

Basic Research Question

- NMR Spectroscopy : 1H/13C NMR confirms substituent positions and thioether bond formation. Aromatic protons (6.5–8.5 ppm) and trifluoromethyl groups (-CF3, ~110 ppm in 13C) are key markers .

- IR Spectroscopy : Thioamide C=S stretches (∼1250 cm⁻¹) and triazole/thiadiazole ring vibrations (1450–1600 cm⁻¹) validate functional groups .

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Tip : High-resolution mass spectrometry (HRMS) provides exact mass confirmation (theoretical m/z: 409.45) to distinguish from analogs .

How can researchers resolve contradictory data in biological activity assays for this thiadiazole derivative?

Advanced Research Question

Contradictions may arise from assay variability or structural analogs. Methodological solutions include:

- Cross-Validation : Use multiple assays (e.g., antimicrobial disk diffusion and microdilution) to confirm activity .

- Positive Controls : Compare with known thiadiazole drugs (e.g., acetazolamide) to benchmark results .

- Structural Analog Analysis : Reference compounds like N-(4-fluorophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide to identify activity trends .

Advanced Research Question

- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites. For example, the sulfur atom in the thiadiazole ring shows high electrophilicity .

- Molecular Docking : Simulate binding to biological targets (e.g., cyclooxygenase-2 for anti-inflammatory activity). The trifluoromethyl group enhances hydrophobic interactions in enzyme pockets .

- ADMET Prediction : Tools like SwissADME estimate pharmacokinetics (e.g., logP ~3.2 suggests moderate blood-brain barrier penetration) .

What strategies mitigate stability issues during storage and experimental use?

Basic Research Question

- Storage : Store at -20°C in amber vials under nitrogen to prevent oxidation of thioether bonds .

- pH Stability : Avoid strongly basic conditions (pH >10) to prevent hydrolysis of the acetamide group .

- Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition above 200°C, guiding safe handling .

How does structural modification of the o-tolyl or trifluoromethyl groups affect bioactivity?

Advanced Research Question

Q. Methodology :

- SAR Studies : Synthesize analogs (e.g., 2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-nitrophenyl)acetamide) and compare IC50 values .

- Crystallography : Resolve protein-ligand complexes (e.g., with PDB: 1CX2) to map interaction differences .

What are the key challenges in scaling up synthesis for preclinical studies?

Advanced Research Question

- Purification Bottlenecks : Chromatography becomes impractical at >10 g scales; switch to recrystallization in ethanol/water (yield: ~70%) .

- Byproduct Management : Monitor for disulfide byproducts (RTLC) and optimize stirring rates to minimize formation .

- Cost-Efficiency : Replace expensive catalysts (e.g., Pd/C) with cheaper alternatives (e.g., Ni) for hydrogenation steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.